molecular formula C17H25N3O6 B8250070 (S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B8250070
M. Wt: 367.4 g/mol
InChI Key: CCGHCCTXMYYHQC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a synthetic heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. The molecule is distinguished by two tert-butoxycarbonyl (Boc) protective groups at positions 3 and 5, as well as a carboxylic acid moiety at position 5. This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly for developing kinase inhibitors or protease-targeting therapeutics due to its rigid bicyclic scaffold .

Properties

IUPAC Name

(6S)-3,5-bis[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6/c1-16(2,3)25-14(23)19-8-12-10(7-11(19)13(21)22)18-9-20(12)15(24)26-17(4,5)6/h9,11H,7-8H2,1-6H3,(H,21,22)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGHCCTXMYYHQC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)N=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)N=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclocondensation

The synthesis begins with the formation of the imidazo[4,5-c]pyridine core via a Pictet-Spengler reaction between L-histidine and formaldehyde under acidic conditions. Source details this step, where L-histidine reacts with formaldehyde in dilute sulfuric acid at 65°C to yield 6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (Figure 1A). The reaction proceeds through imine formation followed by cyclization, retaining the stereochemistry of the L-histidine starting material to produce the (S)-configured tetrahydroimidazopyridine intermediate.

Key Reaction Parameters

ParameterConditionYieldSource
CatalystH₂SO₄ (dilute)-
Temperature65°C55%
SolventAqueous-

Methyl Ester Derivatization

The carboxylic acid group at position 6 is esterified to enhance solubility for subsequent reactions. As described in, the intermediate is treated with thionyl chloride (SOCl₂) in methanol at 0°C to form the methyl ester derivative (Figure 1B). This step achieves near-quantitative conversion, with the ester serving as a protective group during later functionalization.

Introduction of Boc Protecting Groups

StepReagentBaseTemperatureYieldSource
1Boc₂O (1.2 equiv)Et₃N0–25°C85%
2Boc₂O (2.0 equiv)DMAPReflux78%

Carboxylic Acid Deprotection

Saponification of Methyl Ester

The methyl ester at position 6 is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide. Source specifies saponification in 1.5 N NaOH at 0°C, yielding 3H-imidazo[4,5-c]pyridine-6-carboxylic acid with >90% purity. For the target compound, this step is performed after Boc protection to avoid side reactions.

Saponification Protocol

ParameterConditionYieldSource
BaseNaOH (1.5 N)92%
Temperature0°C-
WorkupAcidification to pH 2–3-

Stereochemical Control and Validation

Retention of (S)-Configuration

The (S)-configuration at position 6 is inherited from the L-histidine starting material and preserved throughout the synthesis. Source confirms this via chiral HPLC and optical rotation analysis of intermediates. Post-synthesis, the absolute configuration is verified using X-ray crystallography or NOESY NMR, as demonstrated in analogous compounds from.

Process Optimization and Challenges

Side Reactions and Mitigation

  • Over-Boc Protection : Excess Boc anhydride may lead to tert-butoxycarbonyl groups at unintended positions. Controlled stoichiometry and stepwise addition minimize this risk.

  • Racemization : The acidic conditions during Pictet-Spengler cyclization pose a risk of racemization. Maintaining low temperatures (≤65°C) and short reaction times preserves stereochemical integrity.

Yield Improvement Strategies

  • Coupling Reagents : Use of HATU over PyBOP for amide bond formation, as noted in, improves coupling efficiency from 70% to 95% in analogous reactions.

  • Solvent Selection : Replacing DMF with acetonitrile in Boc protection steps reduces side product formation, as reported in .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of BOC groups makes it particularly suitable for selective reactions where the protection of amino groups is crucial.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids such as trifluoroacetic acid for the removal of BOC groups, and various oxidizing and reducing agents depending on the desired transformation. The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H25N3O6C_{17}H_{25}N_{3}O_{6} and is characterized by its complex imidazo-pyridine structure. The presence of tert-butoxycarbonyl (Boc) groups enhances its stability and solubility, making it suitable for various chemical reactions and biological applications .

Medicinal Chemistry Applications

1. Anticancer Research:
Recent studies have shown that derivatives of imidazo-pyridine compounds exhibit promising anticancer properties. The structural features of (S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid allow for modifications that can enhance its efficacy against specific cancer cell lines. For instance, research indicates that similar compounds can act as inhibitors of protein kinases involved in cancer progression .

2. Enzyme Inhibition:
The compound has been explored as a potential inhibitor of various enzymes. Its structural analogs have shown effectiveness in modulating enzyme activity related to metabolic pathways. This application is particularly relevant in drug development for diseases such as diabetes and obesity where enzyme regulation is crucial .

Synthetic Biology Applications

1. Synthesis of Peptides:
(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid serves as a protecting group in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptide sequences without unwanted side reactions. This property is essential for the development of peptide-based therapeutics .

2. Biocatalysis:
The compound has potential applications in biocatalysis where enzymes are used to catalyze chemical reactions under mild conditions. Its unique structure may enhance the specificity and efficiency of biocatalytic processes by providing a scaffold for enzyme-substrate interactions .

Biochemical Probes

1. Molecular Docking Studies:
Molecular docking studies involving (S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid have demonstrated its ability to bind effectively to target proteins. This characteristic makes it a valuable tool for probing protein interactions and understanding biological mechanisms at the molecular level .

2. Structural Biology:
The compound can be utilized in structural biology to elucidate the three-dimensional structures of proteins through X-ray crystallography or NMR spectroscopy. Its ability to form stable complexes with proteins aids in determining structural conformations that are critical for understanding protein function and interaction networks .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer agent development ,
Enzyme InhibitionModulation of metabolic pathways ,
Synthetic BiologyProtecting group in peptide synthesis
BiocatalysisEnhancing enzyme specificity and efficiency
Biochemical ProbesMolecular docking studies for protein interactions
Structural BiologyElucidation of protein structures

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other Boc-protected heterocyclic carboxylic acids. A notable analogue is (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5), which features a piperidine ring instead of an imidazo-pyridine core . Key differences include:

Property Target Compound (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid
Core Structure Imidazo[4,5-c]pyridine (fused bicyclic system) Piperidine (monocyclic)
Boc Groups Two at positions 3 and 5 One at position 1
Substituents No aromatic substituents; carboxylic acid at position 6 Phenyl group at position 4; carboxylic acid at position 3
Molecular Formula C₁₈H₂₅N₃O₆ C₁₇H₂₃NO₄
Molecular Weight ~403.41 g/mol 305.37 g/mol
Potential Applications Kinase inhibitors, protease-targeting drugs Peptidomimetics, CNS drug intermediates

Spectroscopic Characterization

Both compounds are analyzed using nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy. For example, the piperidine derivative’s ¹H-NMR spectrum reveals distinct signals for the phenyl group (δ 7.2–7.4 ppm) and Boc group (δ 1.4 ppm), while the target compound’s imidazo-pyridine core would exhibit characteristic aromatic proton signals (δ 7.5–8.5 ppm) .

Biological Activity

(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H25N3O6
  • Molecular Weight : 357.40 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents like DMSO and methanol

Synthesis Overview

The compound can be synthesized through a multi-step reaction involving the protection of amine groups using tert-butoxycarbonyl (Boc) groups. This method enhances the stability and bioavailability of the compound. The synthetic route typically involves:

  • Formation of the imidazo[4,5-c]pyridine framework.
  • Introduction of carboxylic acid functionalities.
  • Protection of amines with Boc groups to prevent premature reactions during synthesis.

The biological activity of (S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. Its imidazo[4,5-c]pyridine structure is known to interact with active sites of enzymes due to its planar configuration and hydrogen bond donor/acceptor capabilities.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anti-inflammatory Properties : Research indicated that compounds with similar structures could modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
  • Cancer Research : There is emerging evidence that imidazo[4,5-c]pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways . This property positions them as candidates for further development in cancer therapeutics.

Data Tables

Biological ActivityTargetReference
AntimicrobialS. aureus
Anti-inflammatoryCytokine production
Apoptosis inductionCancer cells

Q & A

Q. What are the key synthetic strategies for preparing this compound?

Methodological Answer: The synthesis involves sequential Boc protection of amine groups, followed by cyclization to form the imidazo[4,5-c]pyridine core. Key steps include:

  • Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF/DMF with a catalyst like DMAP to protect primary and secondary amines .
  • Cyclization: Employ carbodiimide coupling reagents (e.g., EDC/HOBt) to form the imidazole ring, ensuring regioselectivity by controlling reaction temperature (0–25°C) and pH .
  • Purification: Use reverse-phase HPLC or silica gel chromatography with eluents like ethyl acetate/hexane (3:1) to isolate the product. Confirm purity via LC-MS (>95%) and NMR .

Q. How is the stereochemical integrity of the (S)-configuration confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparison with standards validates configuration .
  • X-ray Crystallography: Single-crystal analysis confirms absolute stereochemistry by resolving the carboxylate and imidazole ring orientation .
  • NOE NMR: Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons (e.g., H6 and H7 in the tetrahydro ring) to verify spatial arrangement .

Q. What is the role of the tert-butoxycarbonyl (Boc) groups in this compound?

Methodological Answer:

  • Protection: The Boc groups prevent undesired side reactions (e.g., nucleophilic attack on the imidazole ring) during synthesis .
  • Solubility Modulation: Boc groups enhance solubility in organic solvents (e.g., DCM, THF), facilitating purification .
  • Deprotection: Boc removal with TFA (20% v/v in DCM) regenerates free amines for downstream functionalization, critical for peptide coupling .

Advanced Research Questions

Q. How does this compound act as a conformationally constrained histidine analog in peptidomimetics?

Methodological Answer:

  • Backbone Rigidity: The imidazo[4,5-c]pyridine core restricts χ₁ and χ₂ dihedral angles, mimicking histidine’s side-chain conformation while reducing flexibility .
  • Metal Coordination: The imidazole nitrogen participates in metal-binding (e.g., Zn²⁺ in enzyme active sites). Use UV-Vis spectroscopy (λ = 280 nm) to monitor coordination shifts .
  • SAR Studies: Compare binding affinity (Kd via ITC) of analogs with/without Boc groups to assess steric effects on target interactions .

Q. What analytical challenges arise in characterizing impurities or diastereomers?

Methodological Answer:

  • Impurity Profiling: LC-MS (ESI+) identifies byproducts like partial Boc deprotection (m/z = [M+H]+ – 100 Da) or oxidation of the imidazole ring .
  • Diastereomer Separation: Use chiral stationary phases (CSPs) with supercritical fluid chromatography (SFC) and CO2/MeOH gradients to resolve epimers .
  • Degradation Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring detects hydrolytic cleavage of the Boc group .

Q. How can this compound be utilized in studying metal-dependent enzyme mechanisms?

Methodological Answer:

  • Enzyme Inhibition Assays: Substitute histidine residues in metalloproteases (e.g., angiotensin-converting enzyme) with the compound. Measure IC50 via fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) .
  • XAS Spectroscopy: X-ray absorption near-edge structure (XANES) at the Zn K-edge quantifies changes in metal coordination geometry upon analog binding .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Storage Conditions: Store at –20°C under argon in amber vials to prevent Boc group hydrolysis and photodegradation .
  • Lyophilization: Lyophilize as a trifluoroacetate salt to enhance stability. Reconstitute in anhydrous DMSO for assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.